Tetramethylammonium hydrogen sulfate is a quaternary ammonium compound with the molecular formula and a molecular weight of 189.2 g/mol. It appears as a white crystalline solid and is odorless. The compound has a melting point of approximately 290 °C, making it stable under standard laboratory conditions . It is often encountered in its monohydrate form, which includes one molecule of water in its structure .
Example Reaction:
Research indicates that tetramethylammonium hydrogen sulfate exhibits biological activity, particularly in proteomics and biochemical studies. It is known to influence enzyme activities and can act as a surfactant in biological systems, affecting cell membrane integrity and function . Its role as an ionic liquid has also been explored for its potential in drug delivery systems.
Tetramethylammonium hydrogen sulfate can be synthesized through several methods:
Tetramethylammonium hydrogen sulfate has diverse applications:
Tetramethylammonium hydrogen sulfate shares similarities with other quaternary ammonium compounds, but it possesses unique properties that distinguish it from them. Below is a comparison table highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Tetramethylammonium hydrogen sulfate | C₄H₁₃NO₄S | High melting point; used extensively in biochemical applications |
Tetrabutylammonium bromide | C₁₆H₃₄NBr | Larger alkyl groups; used primarily as a phase transfer catalyst |
Trimethylbenzylammonium chloride | C₁₈H₂₁NCl | Aromatic ring presence; used in organic synthesis |
Hexadecyltrimethylammonium bromide | C₂₁H₄₉NBr | Long-chain fatty acid; used as a surfactant |
Tetramethylammonium hydrogen sulfate's unique combination of properties makes it particularly valuable in biochemical research and industrial applications, differentiating it from other similar compounds.
Tetramethylammonium hydrogen sulfate exhibits a distinctive ionic structure composed of two distinct moieties: the tetramethylammonium cation and the hydrogen sulfate anion [1]. The molecular formula C₄H₁₃NO₄S with a molecular weight of 171.21 g/mol represents this quaternary ammonium salt [2] [3].
The tetramethylammonium cation adopts a tetrahedral geometry centered around the nitrogen atom [19] [21]. The four methyl groups are arranged in a tetrahedral configuration as expected for the sp³ hybridized nitrogen to which they are bonded [21]. Computational studies using density functional theory have revealed that the carbons are positioned in a perfect tetrahedral arrangement with the nitrogen at the center [19].
The nitrogen-carbon bond distances in the tetramethylammonium cation typically range from 1.48 to 1.52 Å under normal conditions [33]. However, upon ion pair formation, these bond lengths can experience variations, with elongations of up to 0.02 Å observed in certain conformations [33]. The carbon-nitrogen-carbon bond angles maintain values close to the ideal tetrahedral angle of 109.5° [19].
The hydrogen sulfate anion features a tetrahedral geometry around the central sulfur atom [16]. The molecular geometry exhibits sulfur bonded to four oxygen atoms, with one oxygen bearing a hydrogen atom [16]. The hydrogen sulfate ion maintains tetrahedral molecular geometry with bond angles of approximately 109.5 degrees [16].
Theoretical calculations indicate that sulfur-oxygen bond lengths in hydrogen sulfate vary depending on the specific oxygen environment [32]. The sulfur-oxygen bonds in hydrogen sulfate typically range from 1.47 to 1.65 Å, with the shortest bonds occurring between sulfur and terminal oxygen atoms [32] [35]. The sulfur-oxygen bond bearing the hydrogen substituent generally exhibits longer bond distances compared to the non-protonated sulfur-oxygen bonds [35].
Bond Type | Bond Length (Å) | Bond Angle (°) | Reference |
---|---|---|---|
N-C (tetramethylammonium) | 1.48-1.52 | - | [33] |
C-N-C (tetramethylammonium) | - | 109.5 | [19] |
S-O (hydrogen sulfate) | 1.47-1.65 | - | [32] [35] |
O-S-O (hydrogen sulfate) | - | 109.5 | [16] |
Tetramethylammonium hydrogen sulfate crystallizes as white to almost white powder or crystalline material [3] [28]. The compound exhibits hygroscopic properties and maintains stability under ambient conditions when stored properly [3] [28].
The crystal structure of tetramethylammonium hydrogen sulfate demonstrates the formation of extended three-dimensional networks stabilized by hydrogen bonding interactions [22]. The tetramethylammonium cations occupy specific sites within the crystal lattice, maintaining their tetrahedral symmetry [10]. The compound typically crystallizes with a melting point ranging from 290 to 295°C, indicating strong intermolecular interactions within the crystal structure [5] [30].
The hydrogen sulfate anions participate extensively in hydrogen bonding networks that stabilize the overall crystal structure [22] [23]. The hydrogen atom attached to one oxygen of the sulfate group serves as a hydrogen bond donor, while the remaining oxygen atoms function as hydrogen bond acceptors [23]. These interactions create complex three-dimensional networks that contribute to the material's thermal stability and structural integrity [22].
Computational studies have revealed that hydrogen sulfate anions can form up to seven coordinated hydrogen bonding interactions in certain crystalline environments [23]. The terminal sulfate oxygen atoms demonstrate the highest propensity for accepting hydrogen bonds, with average hydrogen bond distances ranging from 1.79 to 3.10 Å [23]. The formation of these hydrogen bonding networks significantly influences the packing arrangement and overall stability of the crystalline phase [22].
Property | Value | Reference |
---|---|---|
Physical State | Solid (crystalline) | [3] [28] |
Appearance | White to almost white powder/crystal | [3] [28] |
Melting Point | 290-295°C | [5] [30] |
Crystal Stability | Stable under ambient conditions | [3] [28] |
Hygroscopic Nature | Yes | [3] [28] |
Infrared spectroscopy of tetramethylammonium hydrogen sulfate reveals characteristic absorption bands corresponding to both the tetramethylammonium cation and hydrogen sulfate anion components [9] [10]. The tetramethylammonium cation exhibits distinctive carbon-hydrogen stretching vibrations in the 2800-3000 cm⁻¹ region [9]. Methyl deformation modes appear around 1460 cm⁻¹ as highly characteristic bands [9] [10].
The hydrogen sulfate anion demonstrates strong infrared activity due to its asymmetric sulfur-oxygen stretching vibrations [9] [10]. The symmetric and asymmetric sulfur-oxygen stretching modes typically appear in the 900-1200 cm⁻¹ region [9]. The sulfur-oxygen stretching frequencies in hydrogen sulfate show values around 947-981 cm⁻¹ for symmetric modes and 1104-1270 cm⁻¹ for asymmetric stretching vibrations [9] [10].
Raman spectroscopy provides complementary information to infrared analysis, particularly for symmetric vibrational modes [9] [10]. The tetramethylammonium cation shows polarized Raman bands around 1460 cm⁻¹ corresponding to methyl bending vibrations [9]. Additional Raman active modes appear in the 2700-2900 cm⁻¹ region, attributed to combination and overtone bands of the tetramethylammonium unit [9] [10].
The hydrogen sulfate anion exhibits characteristic Raman bands in the 440-650 cm⁻¹ region corresponding to sulfur-oxygen deformation modes [9] [10]. The symmetric sulfur-oxygen stretching mode appears as a strong Raman band around 981 cm⁻¹ [9]. Polarization studies reveal that certain vibrational modes show orientation-dependent intensity variations, providing insight into the molecular symmetry and crystal packing arrangements [9] [10].
Carbon-13 nuclear magnetic resonance spectroscopy of tetramethylammonium hydrogen sulfate shows characteristic signals for the methyl carbons of the tetramethylammonium cation [12]. The carbon signals typically appear in the aliphatic region around 54-60 ppm, consistent with carbons directly bonded to nitrogen [12]. Proton nuclear magnetic resonance exhibits sharp singlet patterns characteristic of the equivalent methyl groups in the tetramethylammonium cation [13].
The nuclear magnetic resonance data confirms the structural integrity of both ionic components in solution [3]. Integration patterns and chemical shift values provide quantitative information about the stoichiometric relationship between the cation and anion components [12] [13].
Technique | Key Bands/Signals | Assignment | Reference |
---|---|---|---|
Infrared | 2800-3000 cm⁻¹ | C-H stretching (tetramethylammonium) | [9] |
Infrared | 1460 cm⁻¹ | Methyl deformation | [9] [10] |
Infrared | 947-981 cm⁻¹ | S-O symmetric stretching | [9] [10] |
Infrared | 1104-1270 cm⁻¹ | S-O asymmetric stretching | [9] [10] |
Raman | 1460 cm⁻¹ | Methyl bending (polarized) | [9] |
Raman | 440-650 cm⁻¹ | S-O deformation | [9] [10] |
Carbon-13 Nuclear Magnetic Resonance | 54-60 ppm | Methyl carbons | [12] |
Proton Nuclear Magnetic Resonance | Singlet pattern | Equivalent methyl groups | [13] |